(S)-Methyl 2-methylpyrrolidine-2-carboxylate
Overview
Description
(S)-Methyl 2-methylpyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed N-Arylation of Amides
A derivative of (S)-Methyl 2-methylpyrrolidine-2-carboxylate, specifically (S)-N-methylpyrrolidine-2-carboxylate, has been found effective as a ligand in the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides. This process enables the synthesis of N-arylamides under mild conditions with good to high yields (Chao-yuan Wang et al., 2010).
Catalysis in Asymmetric Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to this compound, are obtained through asymmetric cycloadditions and catalyze Michael additions of ketones to nitroalkenes. These derivatives demonstrate significant results in modulating asymmetric chemoselective reactions (Andrea Ruiz-Olalla et al., 2015).
Synthesis of Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, including those related to this compound, are valuable in medicinal chemistry, such as in the synthesis of dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from related compounds, serve as useful intermediates for various medicinal applications (R. Singh et al., 2011).
Trail Pheromone in Ant Species
Methyl 4-methylpyrrolidine-2-carboxylate, closely related to the compound , has been identified as a volatile trail pheromone in ant species like Atta cephalotes. Its synthetic form has shown strong trail-following activity in laboratory settings (R. Riley et al., 1974).
Neuroprotective Effects in Excitotoxic Degeneration
Aminopyrrolidine-2R,4R-dicarboxylated, structurally related to this compound, is used as an agonist in neurological studies. It has been shown to attenuate neuronal degeneration induced by N-methyl-D-aspartate, suggesting potential neuroprotective effects (G. Battaglia et al., 1998).
Mechanism of Action
Target of Action
(S)-Methyl 2-methylpyrrolidine-2-carboxylate is a derivative of proline . Proline is a proteinogenic amino acid that plays a crucial role in protein synthesis and structure.
Mode of Action
As a proline derivative, it may interact with biological systems in a similar manner to proline, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Pharmacokinetics
Its solubility in water is reported to be 100 mg/ml , which could potentially influence its bioavailability.
Action Environment
It is recommended to store the compound at 4°c, protected from light, and under nitrogen . These conditions may help maintain the compound’s stability and efficacy.
Properties
IUPAC Name |
methyl (2S)-2-methylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNBDZFBJCGDIV-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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